

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraphenyltin

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Compound of Interest

Compound Name: Tetraphenyltin

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Introduction

Tetraphenyltin, with the chemical formula $(C_6H_5)_4Sn$ or $SnPh_4$, is an organotin compound characterized by a central tin atom tetrahedrally bonded to four phenyl groups.^[1] It presents as a white crystalline solid and has garnered significant interest across various scientific and industrial domains.^[1] Its utility spans from being a crucial intermediate in organometallic synthesis to applications in polymer chemistry and as a catalyst.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties of **Tetraphenyltin**, detailed experimental protocols for its synthesis and characterization, and a summary of its metabolic fate.

Physical Properties

Tetraphenyltin is a stable compound under normal conditions, exhibiting well-defined physical characteristics. It is insoluble in water but shows solubility in organic solvents such as hot benzene, toluene, and xylene.^[3] Key physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₀ Sn	[3]
Molecular Weight	427.13 g/mol	[3]
Appearance	White crystalline solid	[1]
Melting Point	224-227 °C	[3]
Boiling Point	>420 °C	[3]
Density	1.49 g/cm ³	[3]
Vapor Density	14.7 (vs air)	[3]
Flash Point	111 °C (closed cup)	[1]
Water Solubility	Insoluble	[3]
Solubility in other solvents	Soluble in hot benzene, toluene, xylene	[3]

Chemical Properties and Reactivity

Tetraphenyltin is a stable compound but is incompatible with strong acids and strong oxidizing agents.[3] It serves as a precursor for the synthesis of other organotin compounds. For instance, it can undergo disproportionation reactions in the presence of a catalyst to form other phenyltin derivatives.[4]

Crystal Structure

The crystal structure of **Tetraphenyltin** has been determined by single-crystal X-ray diffraction. It crystallizes in the tetragonal space group P4₂1c. The molecule possesses a tetrahedral geometry around the central tin atom.

Crystal Data	Value
Crystal System	Tetragonal
Space Group	P4 ₂ 1c

Experimental Protocols

Synthesis of Tetraphenyltin (Gilman and Rosenberg Method)

A common and high-yield method for the synthesis of **Tetraphenyltin** is the reaction of tin(IV) chloride with phenylsodium, which is prepared in situ from chlorobenzene and sodium metal in dry toluene.^{[1][3]}

Materials and Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Dropping funnel
- Heating mantle
- Inert atmosphere (Argon or Nitrogen)
- Sodium metal
- Dry toluene
- Chlorobenzene
- Tin(IV) chloride (SnCl_4)

Procedure:

- Set up the reaction apparatus under an inert atmosphere.
- In the three-necked flask, add sodium metal to dry toluene.
- Heat the mixture to the melting point of sodium while stirring vigorously to create a fine dispersion of sodium.

- Cool the mixture and slowly add chlorobenzene via the dropping funnel to form phenylsodium.
- After the formation of phenylsodium is complete, a solution of tin(IV) chloride in dry toluene is added dropwise to the reaction mixture.
- The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- After the addition is complete, the reaction mixture is refluxed for a period to ensure complete reaction.
- The resulting mixture is then cooled, and the excess sodium is quenched.
- The product, **Tetraphenyltin**, is isolated by filtration and can be purified by recrystallization from a suitable solvent like benzene or toluene.^[3]

Characterization Protocols

¹³C NMR spectroscopy is a powerful tool for the structural elucidation of **Tetraphenyltin**.

Sample Preparation:

- Dissolve a sufficient amount of **Tetraphenyltin** in a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.

Instrument Parameters (General):

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus: ¹³C
- Technique: Proton-decoupled ¹³C NMR is standard to obtain a spectrum with single lines for each unique carbon atom.
- Relaxation Delay: A sufficient delay (e.g., 2-5 seconds) should be used to ensure quantitative analysis if needed.

The resulting spectrum will show characteristic chemical shifts for the phenyl carbons.

This technique provides definitive information about the three-dimensional structure of **Tetraphenyltin** in the solid state.

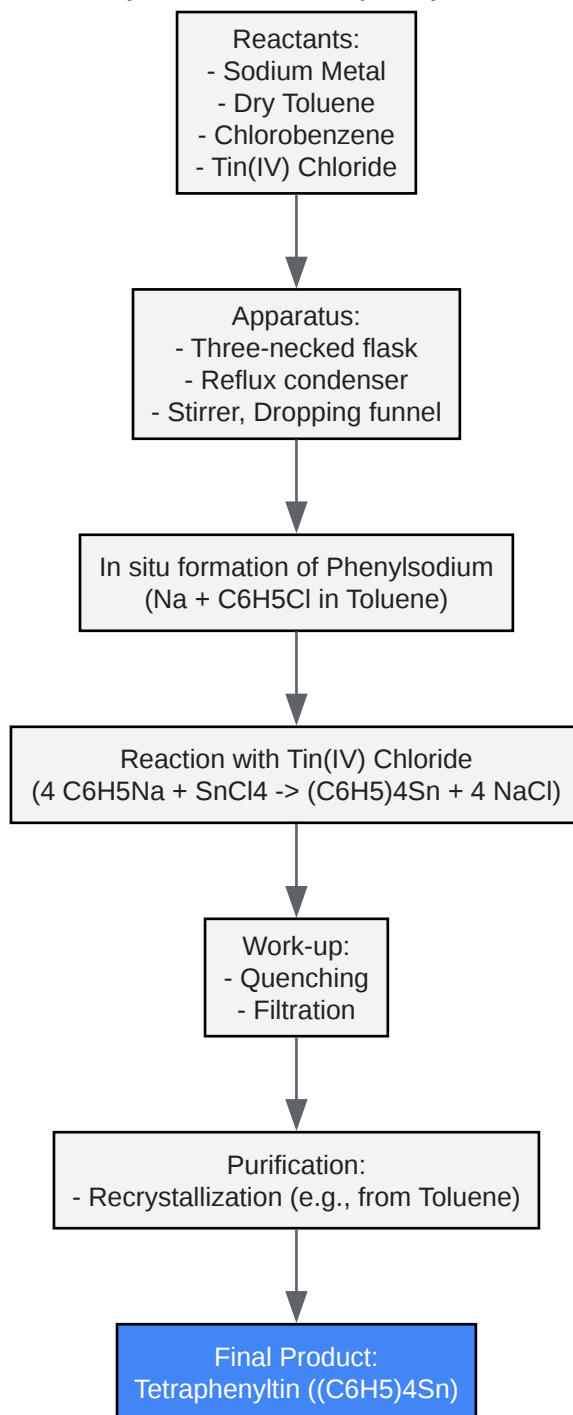
Procedure:

- **Crystal Growth:** Grow single crystals of **Tetraphenyltin** suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a solvent like toluene or by slow cooling of a hot, saturated solution. The ideal crystal size is typically in the range of 0.1-0.3 mm in all dimensions.[\[5\]](#)
- **Crystal Mounting:** Carefully select a well-formed, single crystal and mount it on a goniometer head.[\[6\]](#)
- **Data Collection:**
 - Mount the crystal on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected to a resolution of at least 0.85 Å for small molecules.[\[7\]](#)
- **Structure Solution and Refinement:**
 - Process the collected diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Visualizations

Synthesis Workflow

Synthesis of Tetraphenyltin



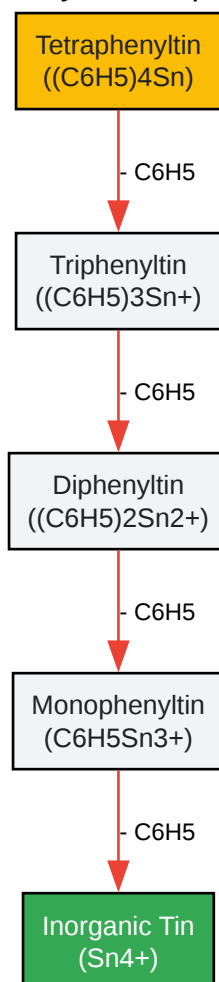
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Caption: Workflow for the synthesis of **Tetraphenyltin**.

Metabolic Pathway of Tetraphenyltin in Rats

In vivo studies in rats have shown that **Tetraphenyltin** is metabolized through a dearylation process, where the phenyl groups are sequentially cleaved from the tin atom. This metabolic breakdown is a crucial aspect of its toxicology.[8]

Metabolic Pathway of Tetraphenyltin in Rats



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Caption: Metabolic degradation of **Tetraphenyltin** in rats.

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